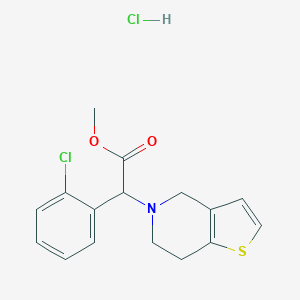

(+/-)-Clopidogrel hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVAFJSGWDBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130209-90-4 | |

| Record name | (±)-Clopidogrel hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130209-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Lifesaving Drug: A Technical Guide to the Discovery and Synthesis of Racemic Clopidogrel Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core synthetic strategies employed in the discovery and development of racemic clopidogrel (B1663587), a cornerstone antiplatelet agent. Clopidogrel's efficacy in preventing atherothrombotic events is intrinsically linked to its stereochemistry, with the (S)-(+)-enantiomer being the active therapeutic agent. However, the synthesis of the racemic mixture is a critical first step in many manufacturing processes, followed by chiral resolution. This document details the pivotal chemical pathways, experimental protocols, and quantitative data associated with the synthesis of racemic clopidogrel precursors, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Key Synthetic Pathways to Racemic Clopidogrel

The synthesis of racemic clopidogrel has been approached through several strategic routes, primarily converging on the formation of the crucial α-(2-chlorophenyl)acetic acid moiety attached to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core. Two prominent pathways are the Strecker synthesis and a route commencing from 2-chlorophenylglycine derivatives.

The Strecker Synthesis Pathway

A widely utilized industrial method involves the Strecker synthesis, a one-pot reaction that efficiently constructs the α-amino nitrile intermediate. This pathway typically begins with the condensation of 2-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a cyanide source. The resulting α-amino nitrile is a key precursor that is subsequently hydrolyzed and esterified to yield racemic clopidogrel.[1]

Synthesis from 2-Chlorophenylglycine Derivatives

An alternative and significant pathway commences with 2-chlorophenylglycine or its ester. This approach involves the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a suitable derivative of 2-chlorophenylglycine, such as methyl α-bromo-(2-chlorophenyl)acetate.[2][3] This method offers a more direct route to the final product, bypassing the nitrile hydrolysis step of the Strecker pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported syntheses of racemic clopidogrel and its precursors. These values are indicative and can vary based on specific reaction conditions and scale.

Table 1: Synthesis of 2-Chlorophenylglycine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzaldehyde | NH₄HCO₃, NaCN, then NaOH | Methanol (B129727)/Water | 65-70, then 120 | 5, then 4 | 58 | [4][5] |

| 2-Chlorobenzaldehyde | Chloroform, Ammonia, Phase Transfer Catalyst | - | - | - | - | [6] |

Table 2: Synthesis of Racemic Clopidogrel via Strecker Intermediate

| Intermediate | Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Reference |

| 2-(2-chlorophenyl)-2-(...)acetonitrile | 1. Alkaline Hydrolysis (PTC) 2. Esterification | Toluene | - | - | >70 | [7] |

| 2-(2-chlorophenyl)-2-(...)acetonitrile | 1. H₂SO₄, H₂O 2. Methanol, H₂SO₄ | - | - | - | - | [1] |

Table 3: Synthesis of Racemic Clopidogrel via Alkylation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Methyl α-bromo-(2-chlorophenyl)acetate | K₂CO₃ | Acetone | - | - | - | [3] |

| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Methyl α-chloro-(2-chlorophenyl)acetate | K₂CO₃ | - | - | - | ~45 | [8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Chlorophenylglycine[4][5]

-

A solution of 2-chlorobenzaldehyde, ammonium (B1175870) hydrogencarbonate (23.7 g), and sodium cyanide (14.7 g) in a mixture of 500 ml of methanol and 500 ml of water is prepared.

-

The mixture is stirred at 65-70°C for 5 hours.

-

The solution is concentrated and transferred to an autoclave.

-

A 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.

-

After cooling, 2 g of activated carbon is added, and the mixture is stirred for 10 minutes.

-

The activated carbon is removed by filtration.

-

The pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄ to precipitate the product.

-

The precipitate is collected by filtration and washed with water to yield 2-chlorophenylglycine.

Protocol 2: Synthesis of Racemic Clopidogrel from its Carboxylic Acid Precursor[9]

-

The racemic clopidogrel carboxylic acid is dissolved in a suitable solvent (e.g., methanol).

-

A catalytic amount of strong acid (e.g., sulfuric acid) is added.

-

The mixture is heated to reflux to drive the Fischer esterification.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is worked up by dissolving in an organic solvent, washing with a basic aqueous solution to remove unreacted acid, and then with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield racemic clopidogrel.

Protocol 3: Racemization of (R)-Clopidogrel[10]

The racemization of the undesired (R)-enantiomer is a key step in improving the overall yield of the (S)-enantiomer in resolution processes.

-

The (R)-clopidogrel base (102 g) is dissolved in methanol.

-

Powdered anhydrous potassium carbonate (43.84 g) is added to the solution.

-

The mixture is stirred at 15-20°C for 24 hours.

-

After the reaction is complete, the reaction mixture is filtered.

-

The filtrate is subjected to distillation to recover the methanol and obtain the racemic clopidogrel base.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and resolution of clopidogrel, highlighting the racemization loop for the undesired enantiomer.

Conclusion

The synthesis of racemic clopidogrel precursors is a well-established field with multiple robust and scalable pathways. The choice of a particular synthetic route often depends on factors such as the availability and cost of starting materials, desired purity, and environmental considerations. The Strecker synthesis and the alkylation of the tetrahydrothienopyridine core with 2-chlorophenylglycine derivatives represent the most prominent and industrially relevant approaches. Furthermore, the efficient racemization of the unwanted (R)-enantiomer is a critical aspect of modern, cost-effective manufacturing processes for the final active pharmaceutical ingredient. This guide provides a foundational understanding of these core synthetic strategies, equipping researchers and professionals with the necessary knowledge for further innovation in the field.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]

- 3. data.epo.org [data.epo.org]

- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 5. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]

- 6. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. KR100887655B1 - How to prepare clopidogrel - Google Patents [patents.google.com]

The Dawn of P2Y12 Inhibition: An In-depth Technical Guide to the Early Research and Development of Thienopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research and development of thienopyridine derivatives, a class of drugs that revolutionized antiplatelet therapy. Focusing on the pioneering compounds ticlopidine (B1205844) and its successor, clopidogrel (B1663587), this document delves into their discovery, synthetic pathways, mechanism of action, and early clinical evaluation. Through detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes, this guide offers a thorough resource for understanding the origins of modern P2Y12 inhibitor-based treatments.

Introduction: A Serendipitous Discovery in Anti-Inflammatory Research

The story of thienopyridines begins not in the realm of cardiovascular medicine, but in the search for novel anti-inflammatory agents. In the 1970s, researchers at the French company Castaigne S.A. (later acquired by Sanofi) synthesized a series of thienopyridine compounds.[1] During preclinical screening, one of these compounds, ticlopidine, exhibited potent antiplatelet properties that overshadowed its intended anti-inflammatory effects.[1] This serendipitous discovery shifted the focus of its development, leading to its patenting in 1973 and introduction to the French market in 1978 as Ticlid®.[1] Initially indicated for patients at high risk of thrombotic events, such as those undergoing heart surgery or hemodialysis, ticlopidine laid the groundwork for a new class of antithrombotic drugs.[1]

The development of clopidogrel in the 1990s marked a significant advancement in the thienopyridine class.[2] As an analogue of ticlopidine, clopidogrel was designed to have a more favorable side-effect profile while retaining potent antiplatelet activity.[2] Both ticlopidine and clopidogrel are prodrugs, meaning they require metabolic activation in the liver to exert their therapeutic effects. Their mechanism of action involves the irreversible inhibition of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, a key step in platelet activation and aggregation.

Mechanism of Action: Irreversible Blockade of the P2Y12 Receptor

Thienopyridine derivatives exert their antiplatelet effect by selectively and irreversibly blocking the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface. The binding of ADP to the P2Y12 receptor is a critical step in amplifying and sustaining platelet activation.

The P2Y12 Signaling Pathway

The P2Y12 receptor is coupled to an inhibitory G protein, Gαi. Upon ADP binding, the Gαi subunit dissociates from the Gβγ subunits and inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced activation of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is unable to inhibit the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key receptor for fibrinogen that mediates platelet aggregation.

Simultaneously, the dissociated Gβγ subunits activate other downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which further contributes to the stabilization of the activated state of the GPIIb/IIIa receptor. By irreversibly binding to the P2Y12 receptor, the active metabolites of thienopyridines prevent this signaling cascade, ultimately inhibiting platelet aggregation for the lifespan of the platelet.

Caption: P2Y12 signaling pathway and its inhibition by thienopyridines.

Quantitative Data from Early Clinical Trials

The efficacy and safety of ticlopidine and clopidogrel were established in several landmark clinical trials. The following tables summarize key quantitative data from these early studies.

Ticlopidine: Ticlopidine Aspirin (B1665792) Stroke Study (TASS)

The TASS trial was a multicenter, double-blind, randomized trial that compared the efficacy of ticlopidine (250 mg twice daily) with aspirin (650 mg twice daily) in preventing stroke in high-risk patients.[3][4]

| Outcome (at 3 years) | Ticlopidine (n=1529) | Aspirin (n=1540) | Relative Risk Reduction (RRR) | p-value |

| Nonfatal Stroke or Death | 17% | 19% | 12% | 0.048 |

| Fatal and Nonfatal Stroke | 10% | 13% | 21% | 0.024 |

Table 1: Efficacy Outcomes of the Ticlopidine Aspirin Stroke Study (TASS).[3]

| Adverse Event | Ticlopidine (%) | Aspirin (%) |

| Diarrhea | 20 | 10 |

| Rash | 14 | 5.5 |

| Severe Neutropenia (<450/mm³) | 0.8 | N/A |

| Peptic Ulceration | N/A | 3 |

| Gastrointestinal Bleeding | N/A | 1 |

Table 2: Key Adverse Events in the Ticlopidine Aspirin Stroke Study (TASS).[3]

Clopidogrel: Clopidogrel versus Aspirin in Patients at Risk of Ischemic Events (CAPRIE)

The CAPRIE trial was a randomized, blinded, international trial that compared the efficacy and safety of clopidogrel (75 mg daily) with aspirin (325 mg daily) in patients with a history of ischemic stroke, myocardial infarction, or peripheral arterial disease.[5][6]

| Outcome (Annual Event Rate) | Clopidogrel (n=9599) | Aspirin (n=9586) | Relative Risk Reduction (RRR) | p-value |

| Ischemic Stroke, MI, or Vascular Death | 5.32% | 5.83% | 8.7% | 0.043 |

Table 3: Primary Efficacy Outcome of the CAPRIE Trial.[5][6]

| Adverse Event | Clopidogrel (%) | Aspirin (%) | p-value |

| Gastrointestinal Hemorrhage | 1.99 | 2.66 | <0.002 |

| Intracranial Hemorrhage | 0.33 | 0.47 | NS |

| Severe Rash | 0.26 | 0.10 | NS |

| Severe Diarrhea | 0.23 | 0.11 | NS |

| Neutropenia (<1.2 x 10⁹/L) | 0.10 | 0.17 | NS |

Table 4: Key Safety Outcomes of the CAPRIE Trial.[6]

Early Pharmacokinetic Parameters

| Parameter | Ticlopidine (250 mg single dose) |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours[7] |

| Apparent Half-life (single dose) | ~12.6 hours[8] |

| Half-life (repeated dosing) | 4-5 days[8] |

| Bioavailability | >80%[9] |

| Protein Binding | 98%[9] |

Table 5: Early Pharmacokinetic Parameters of Ticlopidine.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the early research and development of thienopyridine derivatives.

Synthesis of Ticlopidine Hydrochloride (A Representative Early Method)

The synthesis of ticlopidine involves the construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core, followed by N-alkylation with 2-chlorobenzyl chloride. The following is a representative protocol based on early synthetic strategies.[10]

Step 1: Synthesis of 2-(2-Thienyl)ethylamine

-

To a solution of 2-thiophenecarboxaldehyde in nitromethane, add a catalytic amount of a base (e.g., sodium hydroxide).

-

Stir the mixture at room temperature until the condensation reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture and extract the nitrostyrene (B7858105) product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Reduce the resulting nitrostyrene derivative using a suitable reducing agent (e.g., lithium aluminum hydride in dry tetrahydrofuran) to yield 2-(2-thienyl)ethylamine.

-

Purify the product by distillation under reduced pressure.

Step 2: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

-

Treat 2-(2-thienyl)ethylamine with an aqueous solution of formaldehyde.

-

Heat the mixture to induce a Pictet-Spengler type cyclization, forming the tetrahydrothienopyridine ring.

-

Monitor the reaction by TLC.

-

Upon completion, basify the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of Ticlopidine Hydrochloride

-

Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate).

-

Add 2-chlorobenzyl chloride dropwise to the mixture at room temperature.

-

Stir the reaction mixture until the N-alkylation is complete (monitored by TLC).

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Dissolve the crude ticlopidine base in a suitable solvent (e.g., isopropanol) and treat with a solution of hydrochloric acid in the same solvent to precipitate ticlopidine hydrochloride.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Caption: Synthetic workflow for Ticlopidine Hydrochloride.

ADP-Induced Platelet Aggregation Assay (Representative Early 1980s Protocol)

This protocol describes a typical method for assessing ADP-induced platelet aggregation using light transmission aggregometry, a standard technique during the early development of thienopyridines.[11][12][13][14]

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP)

-

Draw whole blood from healthy, drug-free volunteers by venipuncture into tubes containing 3.8% (w/v) sodium citrate (B86180) (9 parts blood to 1 part citrate).

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully transfer the upper layer of PRP to a separate plastic tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

2. Platelet Aggregation Measurement

-

Use a dual-channel light transmission aggregometer.

-

Pipette a sample of PRP into a siliconized glass cuvette with a magnetic stir bar and place it in the heating block of the aggregometer at 37°C.

-

Place a cuvette with PPP in the reference well to set 100% light transmission. The PRP cuvette represents 0% transmission.

-

Allow the PRP to equilibrate for at least 2 minutes with stirring (e.g., 900 rpm).

-

To assess the effect of a test compound (e.g., a thienopyridine derivative), pre-incubate the PRP with the compound or its vehicle for a specified time before adding the agonist.

-

Initiate platelet aggregation by adding a stock solution of ADP to the PRP to achieve a final concentration (e.g., 2-10 µM).

-

Record the change in light transmission over time for approximately 5-10 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.

-

Analyze the aggregation curve to determine parameters such as the maximum aggregation percentage and the initial slope of aggregation.

Caption: Experimental workflow for ADP-induced platelet aggregation assay.

Conclusion: A Lasting Legacy in Cardiovascular Medicine

The early research and development of thienopyridine derivatives, born from a serendipitous observation, fundamentally changed the landscape of antiplatelet therapy. Ticlopidine, despite its side-effect profile, demonstrated the clinical potential of P2Y12 inhibition in preventing thrombotic events. The subsequent development of clopidogrel offered a safer and more widely applicable therapeutic option, solidifying the role of thienopyridines in the management of cardiovascular diseases. The foundational studies and methodologies detailed in this guide not only illuminate the origins of this important class of drugs but also provide a valuable historical and technical perspective for today's researchers and drug development professionals. The legacy of these early discoveries continues to influence the ongoing development of novel and improved antiplatelet agents.

References

- 1. benchchem.com [benchchem.com]

- 2. hematology.org [hematology.org]

- 3. A randomized trial comparing ticlopidine hydrochloride with aspirin for the prevention of stroke in high-risk patients. Ticlopidine Aspirin Stroke Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ticlopidine versus aspirin for the prevention of recurrent stroke. Analysis of patients with minor stroke from the Ticlopidine Aspirin Stroke Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Results of the CAPRIE trial: efficacy and safety of clopidogrel. Clopidogrel versus aspirin in patients at risk of ischaemic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clopidogrel versus aspirin in patients at risk of ischaemic events - American College of Cardiology [acc.org]

- 7. TICLOPIDINE HYDROCHLORIDE TABLETS USP 0154 Rx only [dailymed.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Ticlopidine - Wikipedia [en.wikipedia.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. ADP-induced refractory state of platelets in vitro. I. Methodological studies on aggregation in platelet rich plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Historical perspective on ADP-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Investigational Mechanisms of ADP Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the foundational experimental approaches and key quantitative data from the initial investigations into the mechanisms of Adenosine (B11128) Diphosphate (B83284) (ADP) receptor antagonists. The focus is on the P2Y1 and P2Y12 receptors, which are central to platelet activation and thrombosis.

Introduction to ADP Receptors and Their Role in Hemostasis

Adenosine diphosphate (ADP) is a critical mediator in hemostasis and thrombosis.[1] When released from dense granules of activated platelets, ADP acts as a potent agonist, amplifying the thrombotic response.[2] Its effects are mediated through the activation of two G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1][3]

-

P2Y1 Receptor: This Gq-coupled receptor, upon activation by ADP, stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) and initiating platelet shape change and a transient aggregation response.[1]

-

P2Y12 Receptor: The Gi-coupled P2Y12 receptor is essential for a complete and sustained platelet aggregation response.[3] Its activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP disinhibits pathways that lead to the activation of the glycoprotein (B1211001) IIb/IIIa complex, the final common pathway for platelet aggregation.[4] The P2Y12 receptor is the primary target for the thienopyridine class of antithrombotic drugs.[1]

Given their central role in thrombosis, the P2Y1 and particularly the P2Y12 receptors have become major targets for antiplatelet therapies.[3] The initial investigations into antagonists of these receptors laid the groundwork for the development of clinically significant antithrombotic agents.

Major Classes of ADP Receptor Antagonists

The primary classes of ADP receptor antagonists developed and investigated include the thienopyridines and the non-thienopyridine direct-acting antagonists.

-

Thienopyridines: This class includes ticlopidine, clopidogrel (B1663587), and prasugrel (B1678051).[5] These are prodrugs that require hepatic metabolism, involving cytochrome P450 enzymes, to form an active thiol metabolite.[6][7] This active metabolite then irreversibly binds to the P2Y12 receptor, inhibiting its function for the lifespan of the platelet.[5][7]

-

Non-Thienopyridines: This class includes ticagrelor (B1683153) (oral) and cangrelor (B105443) (intravenous). These are direct-acting antagonists that do not require metabolic activation.[8][9]

Quantitative Data from Initial Investigations

The following tables summarize key quantitative data from early studies characterizing the inhibitory activity of various ADP receptor antagonists.

Table 1: Inhibition of Platelet Aggregation by Thienopyridine Active Metabolites

| Antagonist (Active Metabolite) | Agonist | Assay System | IC50 Value | Reference |

| Clopidogrel Active Metabolite | ADP (6 µM) | Washed Human Platelets | 1.9 ± 0.3 µM | [12] |

| Prasugrel Active Metabolite (R-138727) | ADP (20 µM) | Human Platelet-Rich Plasma | ~1 µM (estimated from dose-response) | [13] |

Table 2: Binding Affinities and Kinetic Parameters of Non-Thienopyridine Antagonists

| Antagonist | Radioligand | Assay System | Ki Value | Kinetic Parameters | Reference |

| Ticagrelor | [33P]2MeS-ADP | Recombinant Human P2Y12 | 4.3 ± 1.3 nM | Kon: (1.1 ± 0.2) x 10⁻⁴ nM⁻¹ s⁻¹, Koff: (8.7 ± 1.4) x 10⁻⁴ s⁻¹ | [10] |

| Ticagrelor | [125I]AZ11931285 | Recombinant Human P2Y12 | 0.33 ± 0.04 nM | Not Reported | [10] |

| Cangrelor | [3H]-AR-C69931MX | Human Platelets | 0.6 nM | Not Reported | Not explicitly in provided search results |

Detailed Methodologies for Key Experiments

The initial characterization of ADP receptor antagonists relied on a core set of experimental protocols to determine their mechanism of action and potency.

Radioligand Binding Assay for P2Y12 Receptor

This assay is used to determine the binding affinity (Ki) of an antagonist for the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Platelet membranes are prepared from whole blood through centrifugation and homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[14]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[14]

-

The pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[14]

-

-

Assay Setup (Competitive Binding):

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in sequence:

-

For non-specific binding, a high concentration of a known P2Y12 antagonist is added.

-

-

Incubation:

-

The plate is incubated, often with gentle agitation, for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[14]

-

-

Separation of Bound and Free Radioligand:

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[14]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and is used to measure the ability of an antagonist to inhibit ADP-induced platelet aggregation.[16]

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[17]

-

PRP is obtained by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 15-20 minutes). The upper layer containing the platelets is carefully collected.[17]

-

PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes). The supernatant is the PPP.[17]

-

-

Instrument Setup and Calibration:

-

Aggregation Assay:

-

A known volume of PRP (e.g., 450 µL) is placed in a cuvette with a magnetic stir bar and allowed to equilibrate to 37°C.[17]

-

The antagonist is added to the PRP and incubated for a specified period.

-

A specific concentration of ADP (e.g., 5-20 µM) is added to initiate aggregation.[13]

-

The change in light transmission is recorded over time as platelets aggregate.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

The inhibitory effect of the antagonist is calculated as the percentage reduction in maximal aggregation compared to a vehicle control.

-

Dose-response curves are generated to determine the IC50 value of the antagonist.

-

Intracellular Calcium (Ca2+) Mobilization Assay

This assay is used to investigate the effect of antagonists on P2Y1 receptor signaling, which is characterized by an increase in intracellular calcium.

Protocol:

-

Platelet Preparation and Loading with a Fluorescent Ca2+ Indicator:

-

Washed platelets are prepared from PRP.

-

Platelets are incubated with a cell-permeant fluorescent calcium indicator dye, such as Fura-2/AM or Indo-1/AM.[18] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the platelets.

-

-

Assay Procedure:

-

The dye-loaded platelets are placed in a fluorometer cuvette at 37°C.

-

The antagonist is added and incubated for a defined period.

-

A P2Y1 receptor agonist (e.g., ADP or a specific agonist like MRS2365) is added to stimulate calcium release.[18]

-

The change in fluorescence intensity is monitored over time. For ratiometric dyes like Fura-2 and Indo-1, the ratio of fluorescence at two different excitation or emission wavelengths is measured, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

The peak increase in intracellular calcium concentration following agonist stimulation is determined.

-

The inhibitory effect of the antagonist is quantified as the reduction in the peak calcium response.

-

Dose-response curves are constructed to calculate the IC50 value of the antagonist for the inhibition of P2Y1-mediated calcium mobilization.

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of ADP Receptor Activation in Platelets

Caption: ADP signaling pathways in platelets via P2Y1 and P2Y12 receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Light Transmission Aggregometry

Caption: Workflow for a light transmission aggregometry (LTA) assay.

Conclusion

The initial investigations into the mechanisms of ADP receptor antagonists were foundational to the development of modern antiplatelet therapies. Through the systematic application of radioligand binding assays, light transmission aggregometry, and calcium mobilization studies, early researchers were able to elucidate the distinct mechanisms of action of thienopyridines and direct-acting P2Y12 inhibitors. These seminal studies not only provided crucial quantitative data on the potency and binding characteristics of these compounds but also established the experimental frameworks that continue to be relevant in the discovery and characterization of new antithrombotic agents. This guide serves as a technical resource, detailing the core methodologies that were instrumental in shaping our understanding of ADP receptor pharmacology.

References

- 1. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brd.nci.nih.gov [brd.nci.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet inhibitory activity and pharmacokinetics of prasugrel (CS-747) a novel thienopyridine P2Y12 inhibitor: a single ascending dose study in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Decreased Platelet Inhibition by Thienopyridines in Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. bloodtransfusion.it [bloodtransfusion.it]

Synthesis and Characterization of Novel Clopidogrel Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel (B1663587), a cornerstone of antiplatelet therapy, is a prodrug whose efficacy is hampered by a complex metabolic activation pathway, significant inter-individual variability, and potential drug-drug interactions. These limitations have spurred the development of novel analogs designed to offer more predictable and potent P2Y12 receptor inhibition. This technical guide provides an in-depth overview of the synthesis, characterization, and evaluation of two promising next-generation clopidogrel analogs: Vicagrel (B8093363) and DT-678 . We present a comparative analysis of their metabolic pathways, detailed experimental protocols for their evaluation, and quantitative data on their pharmacokinetic and pharmacodynamic profiles. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of antiplatelet therapy.

Introduction: Overcoming the Limitations of Clopidogrel

Clopidogrel is an irreversible antagonist of the platelet P2Y12 receptor, a key mediator of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[1] However, its therapeutic action is entirely dependent on a two-step oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C19, to generate its active thiol metabolite (CAM).[2][3] This metabolic pathway is inefficient, with approximately 85% of the administered dose being hydrolyzed by esterases to an inactive carboxylic acid derivative, and is a major source of variability in patient response.[2]

Novel clopidogrel analogs have been designed primarily to bypass this inefficient and variable CYP-dependent activation, aiming for a faster onset of action, more consistent platelet inhibition, and a reduced potential for drug-drug interactions.[2] This guide focuses on two such analogs:

-

Vicagrel: An acetate (B1210297) ester of clopidogrel's thiolactone intermediate. It is designed to be rapidly hydrolyzed by intestinal esterases to 2-oxo-clopidogrel, bypassing the first, often rate-limiting, CYP oxidation step.[2][3]

-

DT-678: A disulfide conjugate of the clopidogrel active metabolite (CAM) with 3-nitropyridine-2-thiol (B1300355) (NPT). This molecule is designed for rapid, CYP-independent activation in the plasma through a disulfide exchange reaction with glutathione (B108866) (GSH), releasing the active metabolite directly into circulation.[4][5]

Synthesis of Novel Clopidogrel Analogs

While detailed, step-by-step synthesis protocols for these proprietary compounds are not fully available in the public literature, the general synthetic strategies can be outlined based on patent filings and related chemical literature. The following sections provide an overview of the synthetic routes.

General Synthesis of the Thienopyridine Core

The synthesis of most clopidogrel analogs begins with the construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) scaffold. A common industrial approach involves a multi-step synthesis starting from 2-thienylethylamine and methyl 2-chloro-2-(2-chlorophenyl)acetate.[6][7]

Synthesis of Vicagrel

The synthesis of Vicagrel involves the preparation of the key intermediate, (S)-methyl 2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)acetate, followed by acetylation.

-

Step 1: Synthesis of Racemic 2-oxo-clopidogrel: Methyl 2-bromo-2-(2-chlorophenyl)acetate is reacted with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in the presence of a base like potassium bicarbonate to yield the racemic intermediate.

-

Step 2: Chiral Resolution: The racemic mixture is resolved using a chiral acid, such as L-(-)-camphorsulfonic acid or a derivative of tartaric acid, to isolate the desired (S)-enantiomer.[8]

-

Step 3: Acetylation: The resolved (S)-intermediate is then reacted with acetic anhydride (B1165640) or acetyl chloride in the presence of a base to yield Vicagrel.[8]

Synthesis of DT-678

The synthesis of DT-678 is described as a novel approach that can be technically challenging via traditional medicinal chemistry.[4] The strategy involves conjugating the highly reactive clopidogrel active metabolite (CAM) to 3-nitropyridine-2-thiol through a mixed disulfide bond. Recent advancements have utilized engineered biological enzymes (CYP102A1 variants) to catalyze the formation of DT-678 from precursors, representing a shift towards biocatalytic synthesis for this class of compounds.[4] This enzymatic approach is designed to overcome the instability of the active thiol metabolite and produce the conjugate in higher yields.[5]

Characterization of Novel Analogs

The structural confirmation and purity assessment of novel clopidogrel analogs rely on a suite of standard analytical techniques. While specific spectral data for Vicagrel and DT-678 are proprietary, this section outlines the standard methodologies used for their characterization.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to separate stereoisomers. A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic acid.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z). Tandem MS (MS/MS) is used to analyze fragmentation patterns, which helps in structural elucidation of the parent molecule and its metabolites.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the synthesized compounds. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to assign all proton and carbon signals unequivocally.[7][12][13]

Comparative Data Presentation

The following tables summarize the key quantitative data for Vicagrel and DT-678 in comparison to the parent drug, clopidogrel.

Table 1: Pharmacokinetic (PK) Parameters of Clopidogrel Analogs and their Active Metabolite (AM)

| Parameter | Clopidogrel | Vicagrel | DT-678 | Species | Reference(s) |

| AM Tmax (h) | ~1.0 | 0.33 - 0.50 | <0.1 (IV), <0.17 (PO) | Human / Mice | [4][10] |

| AM Cmax (ng/mL) | Variable | Dose-dependent | >1000 (at 5-10 mg/kg) | Human / Mice | [4][10] |

| AM AUC (µg·h/L) | 14.4 ± 9.6 | 59.0 ± 18.8 | ~20-40x > Clopidogrel | Rat | [3][4] |

| Bioavailability of AM | Low (~15% of absorbed dose) | ~6-fold > Clopidogrel | High (~99% conversion) | Human / Rat | [3][4] |

| t1/2 of Total Radioactivity (h) | ~8 | ~38.0 | Not Reported | Human | [10] |

Data represents the active metabolite unless otherwise specified. Cmax and AUC values are highly dose- and species-dependent.

Table 2: Pharmacodynamic (PD) and Efficacy Data of Clopidogrel Analogs

| Parameter | Clopidogrel | Vicagrel | DT-678 | Assay Conditions | Species | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Inhibition of Platelet Aggregation (IPA %) | ~30-50% (at 75mg) | >80% (at 10mg) | Dose-dependent | ADP-induced | Human / Rabbit |[3][14] | | ED50 | ~10 mg/kg | <3 mg/kg | ~0.3 mg/kg (30x more potent) | ADP-induced platelet aggregation | Rat |[4] | | Bleeding Time (% change from vehicle) | +155% (at 10 mg/kg) | Not Reported | +87% (at 3 mg/kg, not significant) | Tongue template | Rabbit |[14] |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize and evaluate novel clopidogrel analogs.

In Vitro Protocol: ADP-Induced Platelet Aggregation

This assay is the gold standard for assessing the efficacy of P2Y12 inhibitors.

Objective: To measure the dose-dependent inhibition of ADP-induced platelet aggregation by a test compound.

Methodology (Light Transmission Aggregometry - LTA):

-

Blood Collection: Draw whole blood from healthy human donors or test animals (e.g., rats, rabbits) into tubes containing 3.2% sodium citrate (B86180) anticoagulant.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper PRP layer.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells. Collect the supernatant (PPP), which will be used as the blank/reference (100% light transmission).

-

Assay Procedure:

-

Place an aliquot of PRP into a cuvette with a magnetic stir bar in an aggregometer at 37°C.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.

-

Add the test compound (novel analog) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: The maximum percentage of platelet aggregation is calculated relative to the vehicle control. IC50 values (the concentration of inhibitor required to reduce aggregation by 50%) are determined from the dose-response curve.

In Vivo Protocol: Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of a novel analog and its active metabolite.

Methodology:

-

Animal Model: Use male Sprague-Dawley or Wistar rats (200-250g).

-

Drug Administration: Administer the novel analog orally (PO) via gavage or intravenously (IV) via the tail vein at a specified dose.

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or jugular cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant and a derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone) to stabilize the reactive thiol metabolite.

-

Plasma Preparation: Immediately centrifuge the blood samples at high speed (e.g., 12,000 x g) at 4°C to obtain plasma.

-

Sample Analysis: Extract the analytes from the plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. Quantify the concentration of the parent drug and its key metabolites using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9]

-

Data Analysis: Use pharmacokinetic software to calculate the key PK parameters from the plasma concentration-time curve.

In Vivo Protocol: Bleeding Time Assessment in Rabbits

Objective: To assess the potential bleeding risk associated with a novel antiplatelet agent.

Methodology:

-

Animal Model: Use male New Zealand white rabbits (2.0-2.5 kg).

-

Drug Administration: Administer the test compound (e.g., DT-678), a positive control (e.g., clopidogrel), or vehicle intravenously.[14]

-

Bleeding Time Measurement:

-

At a set time after drug administration (e.g., 2 hours), make a standardized incision on the tongue using a template bleeding device (e.g., Surgicutt®).

-

Start a stopwatch immediately.

-

Gently blot the blood from the incision site every 30 seconds with filter paper, without touching the wound itself.

-

Stop the stopwatch when bleeding has ceased (i.e., no blood appears on the filter paper). This duration is the bleeding time.[14]

-

-

Data Analysis: Compare the mean bleeding time of the drug-treated groups to the vehicle-treated group.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental logic described in this guide.

Metabolic Activation Pathways

This diagram contrasts the metabolic activation of clopidogrel with the more direct activation pathways of Vicagrel and DT-678.

Caption: Metabolic activation pathways of clopidogrel and its novel analogs.

Mechanism of P2Y12 Receptor Inhibition

This diagram illustrates the downstream signaling cascade following P2Y12 receptor activation and its inhibition by the clopidogrel active metabolite.

Caption: Signaling pathway of ADP-mediated platelet aggregation via the P2Y12 receptor.

Experimental Workflow for Analog Evaluation

This diagram outlines the logical flow from synthesis to in vivo assessment for a novel clopidogrel analog.

References

- 1. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising clopidogrel analogs may overcome clopidogrel resistance: 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overcoming clopidogrel resistance: discovery of vicagrel as a highly potent and orally bioavailable antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diapin.com [diapin.com]

- 5. Formation, Reactivity, and Antiplatelet Activity of Mixed Disulfide Conjugates of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103664990A - Preparation method of Vicagrel - Google Patents [patents.google.com]

- 9. Development and validation of a sensitive and rapid UHPLC-MS/MS method for the simultaneous quantification of the common active and inactive metabolites of vicagrel and clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DT‐678 inhibits platelet activation with lower tendency for bleeding compared to existing P2Y12 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Racemization of (R)-clopidogrel to (S)-clopidogrel

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel (B1663587), a potent antiplatelet agent, is administered as the therapeutically active (S)-enantiomer. The (R)-enantiomer is not only devoid of antithrombotic activity but has also been associated with adverse effects in animal studies.[1][2][3] Consequently, efficient synthesis of the pure (S)-enantiomer is a critical aspect of its pharmaceutical production. Racemization of the undesired (R)-enantiomer into a racemic mixture, from which the active (S)-enantiomer can be re-isolated, represents a key strategy for improving the overall yield and economic viability of clopidogrel synthesis. This technical guide provides a comprehensive overview of the racemization process, detailing the underlying chemical mechanisms, experimental protocols, and relevant in vivo and in vitro chiral inversion studies.

Introduction to Clopidogrel Stereochemistry

Clopidogrel is a thienopyridine derivative prodrug that requires hepatic metabolism to its active form, which irreversibly inhibits the P2Y₁₂ adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[4][5] The molecule possesses a single chiral center, meaning it exists as two enantiomers: (S)-clopidogrel and (R)-clopidogrel. The antiplatelet therapeutic effect is exclusively attributed to the (S)-enantiomer after its metabolic activation.[2] The (R)-enantiomer is considered an impurity and has been observed to cause convulsions at high doses in animal models.[1][2][3] Therefore, pharmaceutical preparations of clopidogrel are enantiopure, containing only the (S)-form, typically as the bisulfate salt.[2]

The industrial synthesis of (S)-clopidogrel often involves a resolution step to separate the two enantiomers from a racemic mixture. This process leaves a significant quantity of the undesired (R)-enantiomer. An effective racemization process allows for the conversion of this (R)-enantiomer back into a 1:1 mixture of (R)- and (S)-clopidogrel, enabling the recycling of the (R)-form and subsequent isolation of more of the active (S)-enantiomer.

Mechanisms of Racemization and Chiral Inversion

In Vivo and In Vitro Chiral Inversion

Studies have been conducted to assess the potential for chiral inversion of clopidogrel within biological systems. In vivo studies in rats, after oral administration of (S)-clopidogrel, revealed the production of 4 to 8% of the (R)-carboxylic acid metabolite.[1][3] This observation prompted further investigation into the stability of the enantiomers.

-

Non-Enzymatic Inversion: In vitro experiments demonstrated that the chiral inversion of clopidogrel is a slow, non-enzymatic process.[1][3] In phosphate (B84403) buffers at 37°C, the estimated half-life for this inversion was between 7 and 12 days, with some pH dependency.[1][3]

-

Enzymatic Inversion: Studies using isolated rat hepatocyte suspensions showed no evidence of enzymatic chiral inversion for either clopidogrel or its carboxylic acid metabolite.[1][3]

-

Metabolite Stability: The (S)-carboxylic acid metabolite, the major inactive metabolite of clopidogrel, was found to be configurationally stable for up to 45 days in buffer solutions.[1][3]

It was concluded that the small percentage of in vivo chiral inversion observed in rats is likely attributable to the slow, non-enzymatic chemical inversion of the parent clopidogrel molecule.[1][3]

Chemical Racemization

The core of an efficient recycling process is a controlled chemical racemization. This process is typically achieved by treating the (R)-enantiomer with a catalytic amount of a strong base. The mechanism involves the abstraction of the acidic proton at the chiral carbon, forming a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in the formation of both (R)- and (S)-enantiomers, ultimately leading to a racemic mixture.

This process is a cornerstone of several patented industrial methods for maximizing the yield of (S)-clopidogrel.[6][7][8]

Data Presentation: Racemization Conditions

The quantitative data and conditions for the racemization and chiral inversion of clopidogrel are summarized below.

Table 1: Conditions for Base-Catalyzed Chemical Racemization of (R)-clopidogrel

| Parameter | Condition / Reagent | Source(s) |

|---|---|---|

| Base Catalysts | Potassium t-butoxide, Sodium t-butoxide, Diisopropylamide, Sodium hydride, Potassium hydride, Sodium methoxide, Potassium methoxide | [6] |

| Preferred Base | Potassium tert-butoxide (t-butoxide) | [6][7] |

| Solvents | C₅ to C₁₂ Hydrocarbons (e.g., Toluene) | [6][9] |

| Temperature | Less than 20°C; Preferably around 0°C | [6] |

| Reaction Time | Rapid (e.g., occurs within 20 minutes at 0°C) |[6] |

Table 2: In Vivo & In Vitro Chiral Inversion Data for (S)-clopidogrel

| Study Type | System / Conditions | Key Finding | Half-Life | Source(s) |

|---|---|---|---|---|

| In Vivo | Oral administration to male and female rats | 4 to 8% of the (R)-carboxylic acid metabolite was detected in plasma. | Not Applicable | [1][3] |

| In Vitro (Non-Enzymatic) | 0.1 M phosphate buffers at 37°C | Slow chiral inversion of clopidogrel was observed. | 7 to 12 days (pH-dependent) | [1][3] |

| In Vitro (Enzymatic) | Isolated rat hepatocyte suspensions | No enzymatic chiral inversion of clopidogrel or its carboxylic acid metabolite. | Not Applicable | [1][3] |

| In Vitro (Stability) | Extemporaneously prepared oral suspension (5 mg/mL) | >98% remained as the (S)-enantiomer after 60 days at both 4°C and 25°C. | Not Applicable |[10] |

Experimental Protocols

The following protocols are derived from publicly available patent literature and provide a detailed methodology for the racemization of (R)-clopidogrel and subsequent recovery of the (S)-enantiomer.

Protocol 1: Base-Catalyzed Racemization of (R)-Clopidogrel

This protocol describes the conversion of an (R)-clopidogrel-rich solution into a racemic mixture.

-

Preparation of Starting Material: The process typically begins with the mother liquor remaining after the selective crystallization of (S)-clopidogrel camphor (B46023) sulfonate. This solution, rich in (R)-clopidogrel and dissolved in a hydrocarbon solvent like toluene (B28343), is washed to remove any residual camphor sulfonic acid.[9]

-

Drying: The organic phase is dried thoroughly, for instance, by azeotropic distillation under reduced pressure, to ensure a water content of ≤0.05%.[6] This is critical as water would quench the strong base.

-

Racemization Reaction: The dried toluene solution containing (R)-clopidogrel is cooled to approximately 0°C. A catalytic amount of a strong base, such as potassium tert-butoxide, is added.[6] The reaction mixture is stirred at this temperature. Racemization typically occurs rapidly, often within 20 minutes.[6]

-

Quenching and Workup: The reaction is quenched by neutralizing the base with a weak acid, such as acetic acid. The organic solution is then washed with water to remove the resulting salts.[6]

-

Isolation: The organic solvent is concentrated under vacuum to yield the racemic clopidogrel as a thick oil, which can then proceed to the resolution step.[6]

Protocol 2: Resolution of (S)-Clopidogrel from Racemized Mixture

This protocol outlines the selective isolation of the desired (S)-enantiomer from the racemic mixture generated in Protocol 1.

-

Dissolution: The racemic clopidogrel oil is dissolved in a suitable solvent system. A common system involves a mixture of a hydrocarbon and a co-solvent, such as toluene and dimethylformamide (DMF), or a ketonic solvent like acetone.[6][11]

-

Selective Salt Formation: Levorotatory camphor-10-sulfonic acid is added to the solution. This chiral resolving agent selectively forms a diastereomeric salt with the (S)-enantiomer of clopidogrel.[6][11]

-

Crystallization: The (S)-clopidogrel camphor sulfonate salt, having low solubility in the chosen solvent system, precipitates out of the solution.[6] Crystallization can be accelerated by seeding or by reducing the temperature, for example, to around 15°C.[6]

-

Isolation and Purification: The precipitated salt is isolated by filtration, washed with the hydrocarbon solvent (e.g., toluene) to remove the mother liquor containing the remaining (R)-enantiomer, and dried under vacuum.[6] The (R)-rich mother liquor can be recycled back into the racemization process (Protocol 1).

-

Conversion to Final Salt Form: The purified (S)-clopidogrel camphor sulfonate is converted to the free base by treatment with a base (e.g., sodium hydroxide). The free base is then reacted with sulfuric acid to precipitate the final, pharmaceutically acceptable (S)-clopidogrel bisulfate salt.[6][11]

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the resolution and recycling of clopidogrel enantiomers.

Caption: Mechanism of base-catalyzed racemization of (R)-clopidogrel.

Conclusion

The racemization of (R)-clopidogrel is a chemically straightforward yet industrially vital process that significantly enhances the efficiency of producing the active (S)-enantiomer. The method relies on the use of a strong base under controlled, anhydrous conditions to reversibly deprotonate the chiral center, allowing for the conversion of the unwanted (R)-enantiomer into a valuable racemic mixture. In contrast, in vivo chiral inversion is a very slow, non-enzymatic process of minor pharmacokinetic significance. The protocols and data presented herein provide a detailed guide for professionals in drug development, underscoring the importance of stereochemical control in the manufacturing of modern pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. scholar.unair.ac.id [scholar.unair.ac.id]

- 3. Very slow chiral inversion of clopidogrel in rats: a pharmacokinetic and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clopidogrel - Wikipedia [en.wikipedia.org]

- 6. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. US20040024011A1 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US7446200B2 - Rapid resolution process of clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph-form I - Google Patents [patents.google.com]

Preparation of (S)-(+)-Clopidogrel Bisulfate: A Technical Guide to Chiral Resolution of its Racemic Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel (B1663587), a potent antiplatelet agent, is therapeutically active only as its (S)-(+)-enantiomer. The synthesis of this crucial pharmaceutical ingredient often proceeds through a racemic mixture, necessitating an efficient and scalable chiral resolution step. This technical guide provides an in-depth overview of the predominant methods for the preparation of enantiomerically pure (S)-(+)-clopidogrel bisulfate from its racemic precursor. A detailed experimental protocol for the classical diastereomeric salt resolution using L-(-)-camphorsulfonic acid is presented, supplemented with quantitative data and process workflows. Alternative and emerging resolution strategies are also discussed, offering a comprehensive perspective for process development and optimization.

Introduction

Clopidogrel, chemically known as methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, is a widely prescribed thienopyridine-class antiplatelet agent.[1] It irreversibly blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelet cell membranes, which is crucial for platelet aggregation and the subsequent formation of blood clots.[1] The pharmacological activity of clopidogrel resides exclusively in its (S)-(+)-enantiomer, while the (R)-(-)-enantiomer is therapeutically inactive. Consequently, the production of enantiomerically pure (S)-(+)-clopidogrel is of paramount importance for its clinical efficacy and safety.

The industrial synthesis of clopidogrel often yields a racemic mixture. Therefore, a critical step in its manufacturing is the chiral resolution of this racemate to isolate the desired (S)-(+)-enantiomer. This guide focuses on the core methodologies employed for this purpose, with a primary emphasis on the well-established diastereomeric salt formation technique.

Chiral Resolution Strategies for Racemic Clopidogrel

Several methods have been developed for the resolution of racemic clopidogrel. The choice of method often depends on factors such as scalability, cost-effectiveness, and achievable enantiomeric purity. The principal strategies include:

-

Diastereomeric Salt Resolution: This is the most common and industrially applied method. It involves reacting the racemic clopidogrel base with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. L-(-)-camphorsulfonic acid (L-CSA) is the most frequently used resolving agent for this purpose.[1][2]

-

Preferential Crystallization: This technique, also known as direct crystallization, is applicable when the racemic compound crystallizes as a conglomerate, which is a mechanical mixture of crystals of the two enantiomers.[3] By seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, the corresponding enantiomer can be selectively crystallized.[3][4]

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction (e.g., hydrolysis or esterification) on one of the enantiomers at a much faster rate than the other.[5][6] This results in a mixture of the unreacted, enantiomerically enriched substrate and the product of the other enantiomer, which can then be separated.

Diastereomeric Salt Resolution using L-(-)-Camphorsulfonic Acid: A Detailed Protocol

This section provides a comprehensive experimental protocol for the resolution of racemic clopidogrel using L-(-)-camphorsulfonic acid, followed by the preparation of (S)-(+)-clopidogrel bisulfate.

Overall Workflow

The entire process can be visualized as a three-stage workflow:

Experimental Protocols

Step 1: Preparation of Racemic Clopidogrel Free Base

The starting material for the resolution is the racemic clopidogrel free base. This is typically obtained from the hydrolysis of racemic clopidogrel bisulfate.

-

Protocol:

-

Charge racemic clopidogrel bisulfate (1.0 eq) and dichloromethane into a reactor.

-

Cool the mixture to approximately 0-5 °C.

-

Adjust the pH of the mixture to 7.5-8.0 with a 10% aqueous sodium carbonate solution.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water.

-

Concentrate the organic layer under vacuum to yield racemic clopidogrel free base as an oil.

-

Step 2: Formation and Resolution of (+)-Clopidogrel Camphorsulfonate

-

Protocol:

-

Dissolve the racemic clopidogrel free base (1.0 eq) in acetone.[1]

-

To this solution, add L-(-)-camphorsulfonic acid monohydrate (approximately 0.5-0.6 eq).[1][7]

-

Stir the reaction mixture at room temperature for an extended period (e.g., 18-48 hours) to allow for crystallization.[1][2] Seeding with a small amount of pure (+)-clopidogrel camphor (B46023) sulfonate can facilitate crystallization.[1]

-

Filter the precipitated solid and wash with cold acetone.

-

Dry the solid under vacuum to obtain (+)-clopidogrel camphor sulfonate.

-

Step 3: Liberation of (S)-(+)-Clopidogrel Free Base

-

Protocol:

-

Suspend the obtained (+)-clopidogrel camphor sulfonate (1.0 eq) in a mixture of dichloromethane and water.

-

Cool the mixture to 0-5 °C.

-

Adjust the pH to approximately 7.0 with a 10% aqueous sodium carbonate or sodium bicarbonate solution.[1]

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water.

-

Concentrate the organic layer under vacuum to yield (S)-(+)-clopidogrel free base.

-

Step 4: Preparation of (S)-(+)-Clopidogrel Bisulfate

-

Protocol:

-

Dissolve the (S)-(+)-clopidogrel free base (1.0 eq) in acetone.

-

Slowly add concentrated sulfuric acid (1.0 eq) while maintaining the temperature at 10-20°C.[1]

-

Stir the mixture for several hours to allow for complete precipitation.

-

Filter the solid, wash with acetone, and dry under vacuum to yield (S)-(+)-clopidogrel bisulfate.[1]

-

Data Presentation

The following tables summarize typical quantitative data for the key steps in the resolution process.

Table 1: Diastereomeric Salt Resolution of Racemic Clopidogrel

| Parameter | Value | Reference |

| Resolving Agent | L-(-)-Camphorsulfonic Acid | [1][2] |

| Molar Ratio (Racemic Clopidogrel : L-CSA) | 1 : 0.5 - 0.6 | [1][7] |

| Solvent | Acetone | [1] |

| Crystallization Time | 18 - 48 hours | [1][2] |

| Yield of (+)-Clopidogrel Camphorsulfonate | ~65% | [1] |

| Chiral Purity of (+)-Clopidogrel Camphorsulfonate | >99.5% | [1] |

Table 2: Conversion to (S)-(+)-Clopidogrel Bisulfate

| Parameter | Value | Reference |

| Starting Material | (S)-(+)-Clopidogrel Free Base | [1] |

| Reagent | Concentrated Sulfuric Acid | [1] |

| Solvent | Acetone | [1] |

| Overall Yield from Racemic Precursor | ~60-70% | [2] |

| Final Product Purity (HPLC) | >99.5% | [1] |

| Enantiomeric Excess (ee) | >99.6% | [2] |

Alternative Resolution Methodologies

While diastereomeric salt resolution is the industrial standard, alternative methods offer potential advantages in specific contexts.

Preferential Crystallization

This method is contingent on the racemic mixture forming a conglomerate. The racemic precursor, (±)-2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide), has been identified as a conglomerate and successfully resolved via direct crystallization.[3]

Enzymatic Kinetic Resolution

Enzymatic methods offer a green chemistry approach to chiral resolution. Lipases, such as Candida rugosa lipase, have been shown to selectively catalyze the esterification of the carboxylic acid precursor of one of the clopidogrel enantiomers.[5] This approach can achieve high enantiomeric excess (ee > 94%).[5]

Conclusion

The preparation of enantiomerically pure (S)-(+)-clopidogrel bisulfate from its racemic precursor is a critical process in the manufacturing of this life-saving medication. Diastereomeric salt resolution with L-(-)-camphorsulfonic acid remains the most robust and widely implemented industrial method, consistently delivering high yields and excellent enantiomeric purity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of clopidogrel production. Furthermore, the exploration of alternative methods like preferential crystallization and enzymatic resolution highlights the ongoing innovation in the field of chiral separations, paving the way for potentially more efficient and sustainable manufacturing processes in the future.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Scalable clopidogrel bisulfate via preferential crystallization method. [wisdomlib.org]

- 5. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel [quickcompany.in]

A Technical Guide to the Resolution of Clopidogrel's Racemic Precursor by Direct Crystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficient synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Clopidogrel (B1663587), a widely used antiplatelet agent, requires its dextrorotatory (S)-enantiomer for therapeutic efficacy. This technical guide provides an in-depth overview of the direct crystallization method for the resolution of a key racemic precursor of Clopidogrel, (±)2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide. This approach, leveraging the conglomerate nature of the precursor, offers an economical and environmentally friendly alternative to classical resolution techniques. This document details the experimental protocols, presents key quantitative data, and visualizes the process workflows.

Introduction

Chiral separation remains a critical challenge in the pharmaceutical industry. Traditional methods for resolving racemates, such as diastereomeric salt formation or chiral chromatography, can be resource-intensive. Direct crystallization of conglomerates, where the racemic mixture crystallizes as a physical mixture of separate enantiopure crystals, presents a more streamlined and scalable alternative.[1][2]

Recent studies have identified that the racemic precursor of Clopidogrel, (±)2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide (I), exists as a conglomerate, making it an ideal candidate for resolution by direct crystallization.[1][3] This method allows for the separation of the desired (+)-enantiomer (II) from the (-)-enantiomer (III) without the need for chiral auxiliaries. Furthermore, the undesired enantiomer can be racemized and recycled, significantly improving the overall process efficiency.[1]

The Principle of Direct Crystallization of Conglomerates

A racemic mixture can crystallize in one of three forms: a racemic compound (a single crystal containing both enantiomers in equal amounts), a pseudoracemate (a solid solution), or a conglomerate (a mechanical mixture of crystals of the pure enantiomers).[4] Only conglomerates can be resolved by direct crystallization. The key to this process is to create a supersaturated solution of the racemate and then induce the crystallization of one enantiomer preferentially, typically by seeding with a crystal of the desired enantiomer.

Experimental Protocol: Direct Crystallization of Clopidogrel Precursor

The following protocol is based on the successful resolution of (±)2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide.[1]

3.1. Materials and Equipment

-

Racemic (±)2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide (I)

-

Seed crystals of the desired (+)-enantiomer (II)

-

Suitable solvent (e.g., methanol)

-

Crystallization vessel with overhead stirring and temperature control

-

Filtration apparatus

-

Heating and cooling system

3.2. Crystallization Procedure

-

A supersaturated solution of the racemic precursor (I) is prepared in a suitable solvent.

-

The solution is seeded with a small amount of pure crystals of the desired (+)-enantiomer (II).

-

The mixture is gradually cooled to 30-35°C under slow overhead stirring to induce crystallization.

-

The crystallized solid, enriched in the (+)-enantiomer (II), is collected by filtration.

-

The filtrate, now enriched in the (-)-enantiomer (III), is heated to dissolve any remaining solids.

-

The filtrate is then cooled, and the crude (-)-enantiomer (III) is collected by filtration.

-

Steps 3 to 6 can be repeated until the starting racemic compound is exhausted.

3.3. Racemization of the Undesired Enantiomer

The undesired (-)-enantiomer (III) can be racemized back to the starting racemic compound (I) by treatment with a base, such as sodium hydroxide.[1] This allows for the recycling of the undesired enantiomer, making the process highly efficient and economical.

Data Presentation

The following table summarizes the quantitative data obtained from the direct crystallization resolution of the clopidogrel precursor.[1]

| Parameter | Value |

| Yield of crude (+)-enantiomer (II) | Not explicitly stated, but the process is described as having "good chemical yield". |

| Yield of crude (-)-enantiomer (III) | 85% |

| Melting Point of (-)-enantiomer (III) | 151-153°C |

| Specific Rotation of (-)-enantiomer (III) | [α]D25 -39° (c=1, methanol) |

| Chiral HPLC Purity of (-)-enantiomer (III) | 99.38% |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the direct crystallization and recycling process.

Caption: Workflow of direct crystallization and recycling.

5.2. Logical Relationship of the Resolution Process

This diagram outlines the logical flow from the racemic mixture to the separated enantiomers and the recycling loop.

References

Investigating the Metabolic Activation Pathway of Clopidogrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract